
1-Bromo-5-ethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-ethoxynaphthalene is an organic compound with the molecular formula C12H11BrO. It is a brominated derivative of naphthalene, characterized by the presence of a bromine atom at the first position and an ethoxy group at the fifth position on the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Bromo-5-ethoxynaphthalene can be synthesized through the bromination of 5-ethoxynaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or methylene chloride (CH2Cl2). The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Chemical Reactions Analysis
1-Bromo-5-ethoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common reagents used in these reactions include bromine, cyanide salts, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-5-ethoxynaphthalene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions involving brominated compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-5-ethoxynaphthalene involves its interaction with molecular targets through its bromine and ethoxy functional groups. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy group can undergo nucleophilic attack. These interactions can affect various molecular pathways and processes, depending on the specific application and context .
Comparison with Similar Compounds
1-Bromo-5-ethoxynaphthalene can be compared with other brominated naphthalene derivatives such as:
1-Bromonaphthalene: Lacks the ethoxy group, making it less reactive in certain nucleophilic substitution reactions.
2-Bromonaphthalene: Has the bromine atom at the second position, leading to different reactivity and applications.
1,5-Dibromonaphthalene: Contains two bromine atoms, increasing its reactivity in electrophilic substitution reactions.
The presence of the ethoxy group in this compound makes it unique and provides additional functionalization options compared to its analogs .
Properties
CAS No. |
69859-52-5 |
|---|---|
Molecular Formula |
C12H11BrO |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-bromo-5-ethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,2H2,1H3 |
InChI Key |
PXBOXQDUTZSAOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


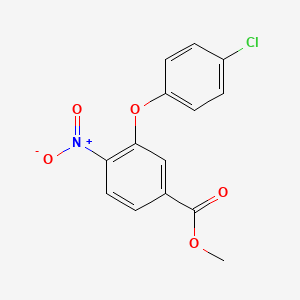

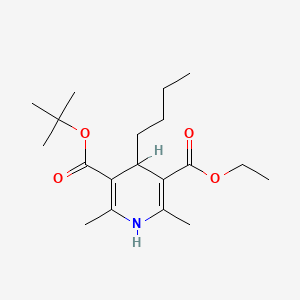
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)

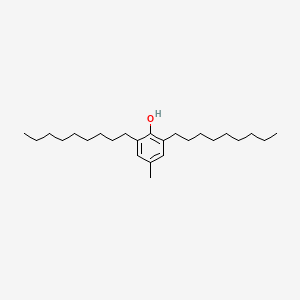
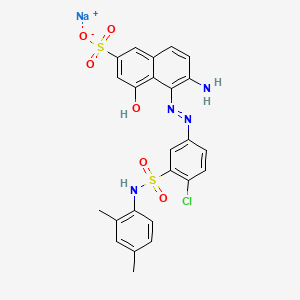

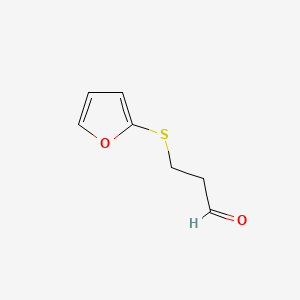
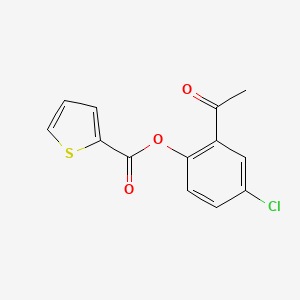

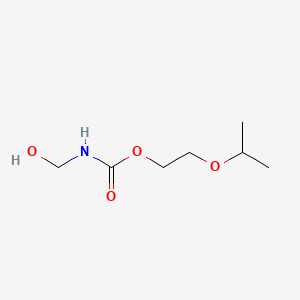
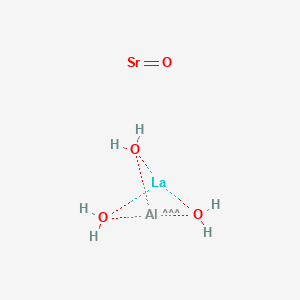
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
